molecular formula C11H19BrN2O B2893620 4-bromo-1-isobutyl-5-(propoxymethyl)-1H-pyrazole CAS No. 1855944-67-0

4-bromo-1-isobutyl-5-(propoxymethyl)-1H-pyrazole

Cat. No.: B2893620
CAS No.: 1855944-67-0
M. Wt: 275.19
InChI Key: XZJFYOJWPVIUFW-UHFFFAOYSA-N
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Description

4-bromo-1-isobutyl-5-(propoxymethyl)-1H-pyrazole is a synthetic organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a bromine atom, an isobutyl group, and a propoxymethyl group attached to the pyrazole ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-1-isobutyl-5-(propoxymethyl)-1H-pyrazole typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. For example, acetylacetone can react with hydrazine hydrate under reflux conditions to form the pyrazole ring.

    Bromination: The bromine atom can be introduced into the pyrazole ring through a bromination reaction. This can be achieved by reacting the pyrazole with bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like chloroform or dichloromethane.

    Introduction of Isobutyl and Propoxymethyl Groups: The isobutyl and propoxymethyl groups can be introduced through alkylation reactions. For instance, the pyrazole can be treated with isobutyl bromide and sodium hydride in a polar aprotic solvent like dimethylformamide (DMF) to introduce the isobutyl group. Similarly, the propoxymethyl group can be introduced by reacting the pyrazole with propoxymethyl chloride under basic conditions.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production.

Chemical Reactions Analysis

Types of Reactions

4-bromo-1-isobutyl-5-(propoxymethyl)-1H-pyrazole can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents like toluene or DMF.

Major Products Formed

    Substitution Reactions: Formation of substituted pyrazoles with different functional groups.

    Oxidation Reactions: Formation of oxidized derivatives such as pyrazole N-oxides.

    Reduction Reactions: Formation of reduced derivatives such as pyrazoline.

    Coupling Reactions: Formation of biaryl or aryl-alkyl derivatives.

Scientific Research Applications

4-bromo-1-isobutyl-5-(propoxymethyl)-1H-pyrazole has various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate and for the development of new therapeutic agents.

    Industry: Used in the development of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-bromo-1-isobutyl-5-(propoxymethyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The bromine atom and the functional groups attached to the pyrazole ring can influence its binding affinity and specificity towards these targets. The compound may exert its effects through pathways involving inhibition or activation of specific enzymes, modulation of receptor activity, or interference with DNA replication and transcription.

Comparison with Similar Compounds

Similar Compounds

    4-bromo-1-isobutyl-5-methyl-1H-pyrazole: Similar structure but lacks the propoxymethyl group.

    4-bromo-1-isobutyl-5-(methoxymethyl)-1H-pyrazole: Similar structure but has a methoxymethyl group instead of a propoxymethyl group.

    4-bromo-1-isobutyl-5-(ethoxymethyl)-1H-pyrazole: Similar structure but has an ethoxymethyl group instead of a propoxymethyl group.

Uniqueness

4-bromo-1-isobutyl-5-(propoxymethyl)-1H-pyrazole is unique due to the presence of the propoxymethyl group, which can influence its chemical reactivity and biological activity. The combination of the bromine atom, isobutyl group, and propoxymethyl group provides a distinct set of properties that can be leveraged in various scientific research applications.

Properties

IUPAC Name

4-bromo-1-(2-methylpropyl)-5-(propoxymethyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19BrN2O/c1-4-5-15-8-11-10(12)6-13-14(11)7-9(2)3/h6,9H,4-5,7-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZJFYOJWPVIUFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOCC1=C(C=NN1CC(C)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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